cis-Tranexamic Acid-13C2,15N is a stable isotope-labeled derivative of tranexamic acid, which is a synthetic amino acid derivative known for its antifibrinolytic properties. This compound is primarily utilized in research settings, particularly in pharmacokinetics and metabolic studies. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced detection and quantification in various analytical techniques.
The synthesis of cis-Tranexamic Acid-13C2,15N involves the incorporation of stable isotopes into the tranexamic acid structure. The general synthetic route includes:
The synthesis requires careful control of reaction conditions to achieve the desired isotopic labeling without compromising the compound's integrity. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for cis-Tranexamic Acid-13C2,15N is , with a molecular weight of approximately 163.19 g/mol. The structural representation includes an amino group, a carboxylic acid group, and a cyclohexane ring, characteristic of tranexamic acid derivatives.
The isotopic labeling enhances the detection capabilities during mass spectrometric analysis, allowing for precise quantification in complex biological matrices .
cis-Tranexamic Acid-13C2,15N participates in various chemical reactions typical of amino acids and carboxylic acids, including:
These reactions can be monitored using chromatographic techniques combined with mass spectrometry to track the conversion rates and products formed during these processes .
The mechanism of action of cis-Tranexamic Acid-13C2,15N is similar to that of tranexamic acid, which primarily involves:
Research indicates that this mechanism is effective in reducing blood loss during surgeries and managing conditions associated with excessive bleeding .
Relevant data on these properties are crucial for handling and application in laboratory settings .
cis-Tranexamic Acid-13C2,15N serves several important roles in scientific research:
The versatility of this compound makes it an invaluable tool in both clinical and laboratory research settings .
cis-Tranexamic Acid-13C2,15N (CAS No: 1557000-06-2) is a stereospecific, isotopically labeled derivative of the antifibrinolytic agent tranexamic acid. Its molecular formula is C613C2H1515NO2, with a precise molecular weight of 160.19 g/mol [1] [4]. The compound features 13C labels at two distinct positions: the carboxylic carbon (C1) and the aminomethyl carbon (C7), along with a 15N label on the nitrogen atom of the primary amine group [3] [7]. This specific labeling pattern minimizes mass spectral interference and maintains molecular stability during analytical procedures.
The "cis" designation refers to the relative stereochemistry where the aminomethyl and carboxylic acid substituents reside on the same face of the cyclohexane ring, resulting in a diequatorial conformation [4] [7]. This spatial arrangement is critical for its biochemical interactions and distinguishes it from the trans isomer. Key identifiers include:
[15NH2][13CH2][C@H]1CC[C@H](CC1)[13C](O)=O
[1] [4] GYDJEQRTZSCIOI-LVJWQMRDSA-N
[7] Table 1: Key Physicochemical Attributes of cis-Tranexamic Acid-13C2,15N
Property | Specification | |
---|---|---|
Molecular Formula | C613C2H1515NO2 | |
Molecular Weight | 160.19 g/mol | |
CAS Number | 1557000-06-2 | |
Purity (HPLC) | >95% | |
Storage Conditions | +4°C | |
Unlabeled CAS Counterpart | 1197-17-7 | [1] [3] [4] |
The synthesis of stable isotope-labeled pharmaceutical standards emerged as a response to the limitations of radioisotopes in analytical chemistry. Early tranexamic acid tracers relied on tritium (3H) or carbon-14 (14C), which posed safety challenges and regulatory constraints due to their radioactivity [3]. cis-Tranexamic Acid-13C2,15N represents a technological evolution, leveraging the non-radioactive properties and natural abundance of 13C (1.1%) and 15N (0.37%) to enable safer, more precise bioanalytical applications [6].
Commercial availability of this compound (circa 2020–2025) coincided with regulatory demands for stringent quality control in generic drug development. Its primary application lies in supporting Abbreviated New Drug Applications (ANDA), where it serves as an internal standard for quantifying trace impurities and establishing bioequivalence of tranexamic acid formulations [6]. Unlike its predecessors, this dual-labeled standard minimizes isotopic interference in mass spectrometry, providing baseline separation in chromatographic assays essential for modern Good Laboratory Practice (GLP) compliance [3] [6].
In bioanalytical chemistry, cis-Tranexamic Acid-13C2,15N is indispensable as a mass spectrometric internal standard. Its near-identical chemical behavior to unlabeled tranexamic acid—paired with a +3 Da mass shift—enables precise quantification in biological matrices. Researchers employ it in Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, where it corrects for matrix effects and ionization variability during pharmacokinetic studies [9]. For example, a 2025 study quantified tranexamic acid plasma concentrations in cardiac surgery patients using this standard, achieving a runtime of just 6 minutes per sample with minimal interference from phospholipids or proteins [9].
The compound's utility extends to isotope dilution assays for metabolic profiling. Researchers leverage its nuclear magnetic resonance (NMR) signatures to track drug distribution and metabolism without isotopic scrambling. In one application, it facilitated the development of a population pharmacokinetic model for patients undergoing cardiopulmonary bypass (CPB), accounting for renal function covariates:
CL<sub>1</sub> (L/h) = 3.263 × [CL<sub>cr</sub> (L/h) / 61.0]<sup>0.752</sup>
Where CL1 = clearance, CLcr = creatinine clearance [9].
Table 2: Representative Analytical Applications of cis-Tranexamic Acid-13C2,15N
Application Domain | Methodology | Key Benefit | |
---|---|---|---|
Pharmacokinetic Modeling | UPLC-MS/MS (m/z 157.9→122.8) | Corrects for plasma matrix effects | |
Drug Impurity Profiling | Isotope Dilution Mass Spectrometry | Quantifies <0.1% impurities in API formulations | |
Metabolic Stability Studies | HILIC Chromatography | Tracks 13C/15N without isotopic cross-talk | |
Renal Excretion Analysis | LC-MS/MS with SPE Cleanup | Measures urinary excretion in renal-impaired models | [4] [6] [9] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0